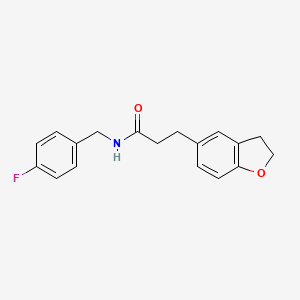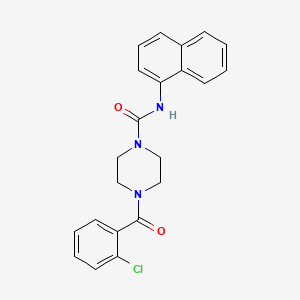
3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone is a complex organic compound with a unique structure. It belongs to the class of naphthalenones, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the naphthalenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the side chain: The 3,4,5-trihydroxy-3-methylpentyl side chain is introduced through a series of substitution and addition reactions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the naphthalenone core can be reduced to form alcohols.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4a,8,8-tetramethyl-4-(3,4-dihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone
- 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-2-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone
Uniqueness
The unique structure of 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone, particularly the presence of multiple hydroxyl groups and the specific arrangement of methyl groups, distinguishes it from similar compounds. This uniqueness may contribute to its distinct biological activities and applications.
Propriétés
Formule moléculaire |
C20H34O4 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(4S,4aR)-3,4a,8,8-tetramethyl-4-[(3S)-3,4,5-trihydroxy-3-methylpentyl]-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |
InChI |
InChI=1S/C20H34O4/c1-13-11-15(22)17-18(2,3)8-6-9-19(17,4)14(13)7-10-20(5,24)16(23)12-21/h11,14,16-17,21,23-24H,6-10,12H2,1-5H3/t14-,16?,17?,19+,20-/m0/s1 |
Clé InChI |
SVSBMWDRQDUELL-COHCEIQHSA-N |
SMILES isomérique |
CC1=CC(=O)C2[C@@]([C@H]1CC[C@@](C)(C(CO)O)O)(CCCC2(C)C)C |
SMILES canonique |
CC1=CC(=O)C2C(CCCC2(C1CCC(C)(C(CO)O)O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13373055.png)
![5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373058.png)
![methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373080.png)
![3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13373082.png)
![methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373087.png)
![2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate](/img/structure/B13373094.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13373108.png)
![6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373116.png)
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide](/img/structure/B13373117.png)
![8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B13373124.png)
![Methyl 4-[4-(2-methyl-2-phenylpropanoyl)-1-piperazinyl]phenyl ether](/img/structure/B13373127.png)

